5-(3-fluoropyridin-2-yl)-1H-pyrazol-3-amine
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Overview
Description
5-(3-fluoropyridin-2-yl)-1H-pyrazol-3-amine is a heterocyclic compound that contains both a fluoropyridine and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-fluoropyridin-2-yl)-1H-pyrazol-3-amine typically involves the formation of the fluoropyridine and pyrazole rings followed by their coupling. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of pyrazole with a halogenated fluoropyridine under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide or toluene, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3-fluoropyridin-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-(3-fluoropyridin-2-yl)-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is used in the development of herbicides and insecticides due to its biological activity.
Materials Science: It is explored for use in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(3-fluoropyridin-2-yl)-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorine atom enhances the compound’s ability to interact with biological targets due to its electronegativity and ability to form strong hydrogen bonds .
Comparison with Similar Compounds
Similar Compounds
- 2-fluoropyridine
- 3-fluoropyridine
- 4-fluoropyridine
- 1H-pyrazol-3-amine
Uniqueness
5-(3-fluoropyridin-2-yl)-1H-pyrazol-3-amine is unique due to the presence of both fluoropyridine and pyrazole moieties, which confer distinct chemical and biological properties. The fluorine atom in the pyridine ring enhances the compound’s stability and reactivity compared to non-fluorinated analogs .
Properties
Molecular Formula |
C8H7FN4 |
---|---|
Molecular Weight |
178.17 g/mol |
IUPAC Name |
5-(3-fluoropyridin-2-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C8H7FN4/c9-5-2-1-3-11-8(5)6-4-7(10)13-12-6/h1-4H,(H3,10,12,13) |
InChI Key |
KTFVNUFULORDSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC(=NN2)N)F |
Origin of Product |
United States |
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